6-(4-Bromophenyl)-6-oxohexanoic acid 6-(4-Bromophenyl)-6-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.: 102862-52-2
VCID: VC0010326
InChI: InChI=1S/C12H13BrO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
SMILES: C1=CC(=CC=C1C(=O)CCCCC(=O)O)Br
Molecular Formula: C12H13BrO3
Molecular Weight: 285.13 g/mol

6-(4-Bromophenyl)-6-oxohexanoic acid

CAS No.: 102862-52-2

VCID: VC0010326

Molecular Formula: C12H13BrO3

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Bromophenyl)-6-oxohexanoic acid - 102862-52-2

Description

6-(4-Bromophenyl)-6-oxohexanoic acid is an organic compound used in scientific research, with potential applications in chemistry, biology, medicine, and industry. It functions as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions. Researchers also use it to study enzyme inhibition and protein-ligand interactions. Its potential therapeutic properties, such as anti-inflammatory and anticancer activities, are under investigation. Moreover, it finds use in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

The synthesis of 6-(4-Bromophenyl)-6-oxohexanoic acid typically involves several steps, including bromination, Grignard reaction, oxidation, and chain extension. The bromination introduces a bromine atom at a specific position on the phenyl ring. The Grignard reaction then forms the corresponding alcohol, which is subsequently oxidized to form the ketone. Finally, a chain extension reaction with ethyl acetoacetate leads to the target compound. Industrial production employs similar synthetic routes on a larger scale, optimizing reaction conditions for high yield and purity, potentially utilizing continuous flow reactors and automated systems.

Similar compounds include 6-(3-Bromophenyl)-6-oxohexanoic acid and 6-(4-methoxyphenyl)-6-oxohexanoic acid . These compounds share structural similarities but differ in the position of the bromine atom or the presence of a methoxy group on the phenyl ring, which can lead to different chemical reactivity and biological activity. Recent studies suggest that compounds structurally related to 6-(4-Bromophenyl)-6-oxohexanoic acid exhibit anticancer properties. For example, derivatives have shown effectiveness in inducing apoptosis in acute myeloid leukemia (AML) cells, either alone or in combination with therapies like Venetoclax.

CAS No. 102862-52-2
Product Name 6-(4-Bromophenyl)-6-oxohexanoic acid
Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
IUPAC Name 6-(4-bromophenyl)-6-oxohexanoic acid
Standard InChI InChI=1S/C12H13BrO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
Standard InChIKey PMWAHPVDZHLGIR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CCCCC(=O)O)Br
Canonical SMILES C1=CC(=CC=C1C(=O)CCCCC(=O)O)Br
Synonyms 6-(4-BROMOPHENYL)-6-OXOHEXANOIC ACID
PubChem Compound 13311993
Last Modified Sep 13 2023

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